

Human Interleukin-2 Gene: A Deep Dive into Structure and Transcriptional Regulation

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This technical guide provides a comprehensive overview of the human Interleukin-2 (IL-2) gene, detailing its structural organization and the intricate mechanisms governing its transcriptional regulation. IL-2, a potent cytokine, plays a pivotal role in the orchestration of the immune response, making its gene a critical subject of study for immunology and therapeutic development. This document summarizes key quantitative data, outlines detailed experimental protocols for studying the gene's regulation, and provides visual representations of the core signaling pathways and experimental workflows.

Human IL-2 Gene Structure

The **human IL-2** gene is located on the long arm of chromosome 4 at position 27 (4q27).^[1] The gene spans a total of 5,256 base pairs and is comprised of four exons and three introns. The following table summarizes the precise lengths of these components based on the GRCh38.p14 assembly (NC_000004.12).^[1]

Genomic Feature	Start Position (GRCh38.p14)	End Position (GRCh38.p14)	Length (base pairs)
Exon 1	122,456,606	122,456,725	120
Intron 1	122,455,980	122,456,605	626
Exon 2	122,455,808	122,455,979	172
Intron 2	122,453,741	122,455,807	2,067
Exon 3	122,453,564	122,453,740	177
Intron 3	122,452,556	122,453,563	1,008
Exon 4	122,451,470	122,452,555	1,086

The promoter region of the IL-2 gene is compact, consisting of a core region and an upstream regulatory region that extends approximately 300 base pairs from the transcription start site.^[2] A critical TATA box is located from approximately -32 to -25 relative to the transcription start site.^[2]

Transcriptional Regulation of the IL-2 Gene

The transcription of the IL-2 gene is tightly controlled and predominantly occurs in activated T cells. This regulation is a complex interplay of various transcription factors and signaling pathways initiated by T-cell receptor (TCR) engagement and co-stimulatory signals.

Key Transcription Factors

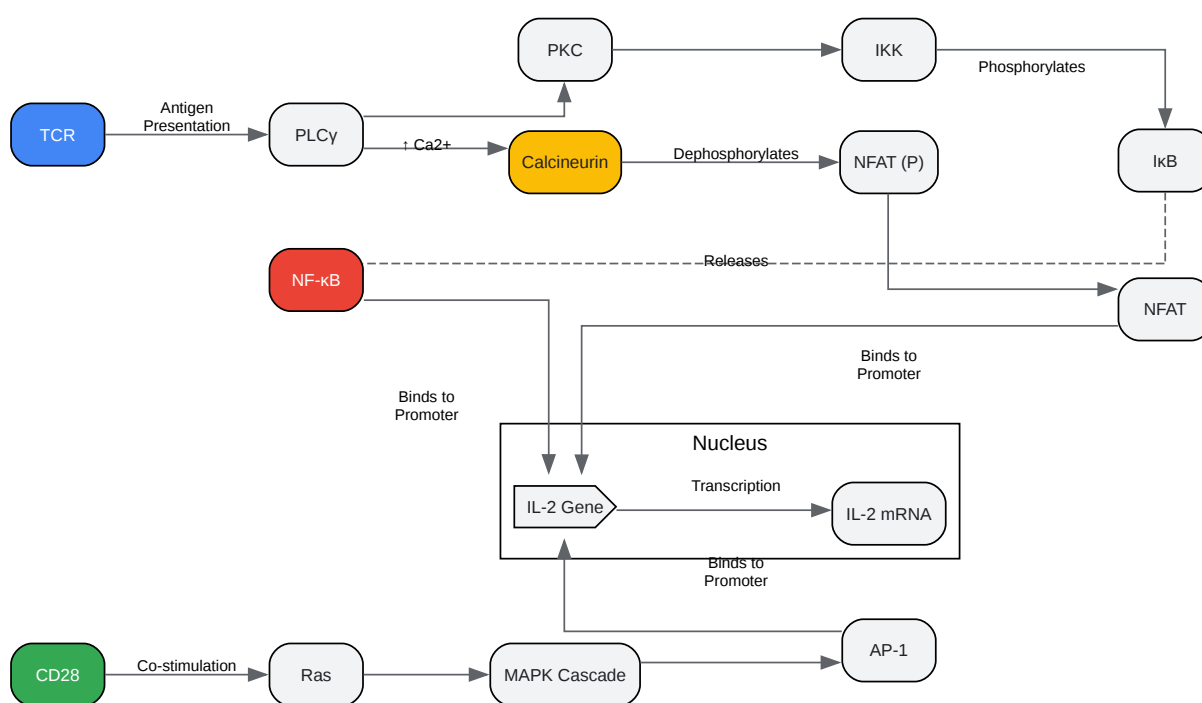
Several key transcription factors are essential for the induction of IL-2 gene expression. These factors bind to specific cis-acting elements within the IL-2 promoter and enhancer regions:

- **Nuclear Factor of Activated T-cells (NFAT):** A crucial transcription factor in T cells, NFAT is activated through the calcium-calcineurin signaling pathway.^[3] There are multiple NFAT binding sites in the IL-2 promoter.
- **Activator Protein-1 (AP-1):** A heterodimer typically composed of proteins from the Fos and Jun families. AP-1 activation is mediated by the mitogen-activated protein kinase (MAPK) signaling cascade.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): This transcription factor is activated by a variety of inflammatory signals and plays a role in the early stages of T-cell activation.
- Octamer-binding proteins (Oct-1 and Oct-2): These proteins bind to octamer motifs within the IL-2 enhancer and are involved in maximizing the transcriptional response.[3]

Signaling Pathways Regulating IL-2 Transcription

The activation of the aforementioned transcription factors is orchestrated by a network of signaling pathways initiated at the cell surface.



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Signaling pathways leading to IL-2 gene transcription.

Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell, a cascade of intracellular signaling events is initiated. Simultaneously, co-stimulation through receptors like CD28 is crucial for a robust response.^[2] These signals converge to activate key downstream pathways:

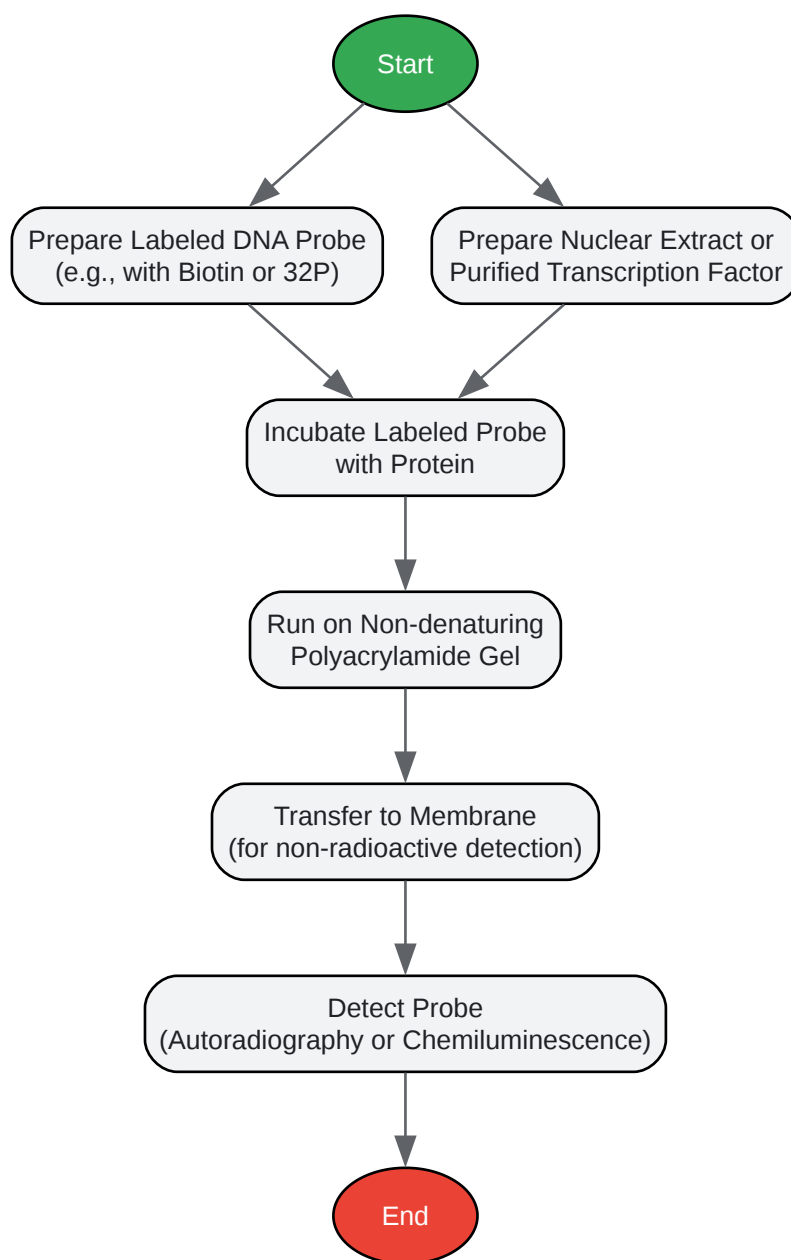
- **Calcium-Calciuneurin Pathway:** TCR activation leads to the activation of phospholipase C-gamma (PLCγ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to activate IL-2 gene transcription.^[3]
- **MAP Kinase (MAPK) Pathway:** Co-stimulatory signals, particularly through CD28, activate the Ras-MAPK cascade. This pathway leads to the activation of the AP-1 transcription factor complex (Fos/Jun), which then moves to the nucleus to co-activate IL-2 transcription.
- **NF-κB Pathway:** Protein kinase C (PKC), activated by DAG, initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases NF-κB to translocate to the nucleus and bind to its cognate sites in the IL-2 promoter.

Experimental Protocols

The study of IL-2 gene regulation relies on a variety of molecular biology techniques. Below are detailed methodologies for three key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions in vitro.



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General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Materials:

- DNA probe: A short, double-stranded DNA oligonucleotide containing the putative transcription factor binding site, labeled with a radioactive isotope (e.g., ^{32}P) or a non-radioactive tag (e.g., biotin).

- Nuclear extract or purified transcription factor.
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
- Non-specific competitor DNA (e.g., poly(dI-dC)).
- Specific unlabeled competitor DNA.
- Non-denaturing polyacrylamide gel.
- TBE or TGE running buffer.

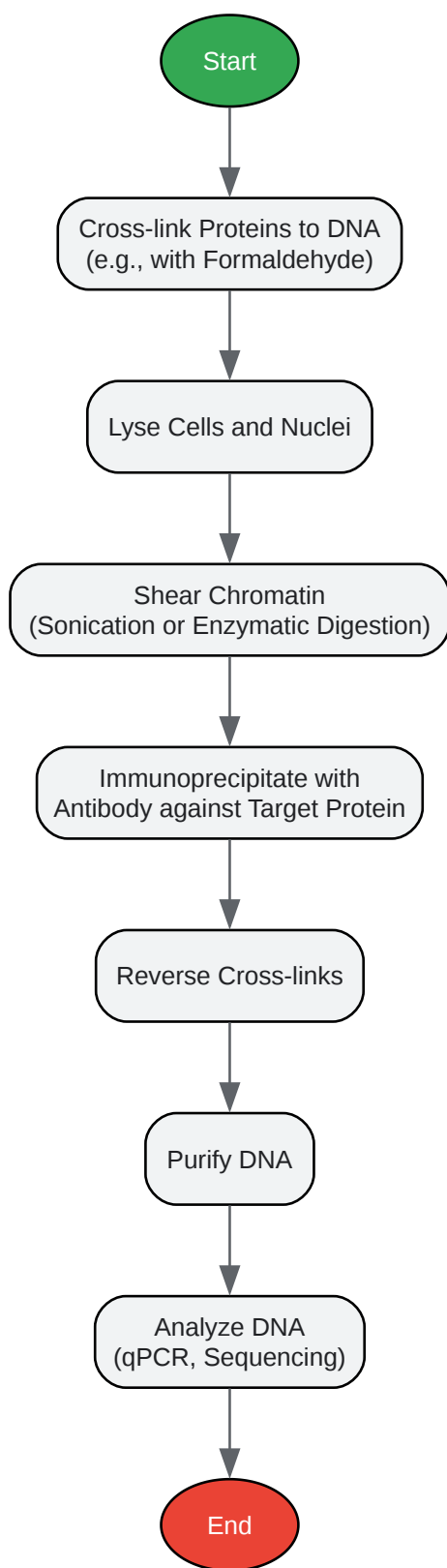
Procedure:

- Probe Labeling: Label the DNA probe using standard molecular biology techniques. For radioactive labeling, use T4 polynucleotide kinase and [γ - ^{32}P]ATP. For non-radioactive labeling, use a terminal deoxynucleotidyl transferase to add a biotin-labeled nucleotide. Purify the labeled probe.
- Binding Reaction:
 - In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and the nuclear extract or purified transcription factor.
 - For competition experiments, add an excess of specific unlabeled competitor DNA.
 - Incubate on ice for 10-15 minutes.
 - Add the labeled probe and incubate at room temperature for 20-30 minutes.
- Gel Electrophoresis:
 - Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.
 - Run the gel at a constant voltage until the loading dye has migrated an appropriate distance.
- Detection:

- For radioactive probes, dry the gel and expose it to X-ray film (autoradiography).
- For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane, and detect the biotin label using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding of a specific protein to a specific DNA sequence.



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General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Materials:

- Cultured cells.
- Formaldehyde (for cross-linking).
- Glycine (to quench cross-linking).
- Lysis buffers.
- Sonicator or micrococcal nuclease.
- Antibody specific to the transcription factor of interest.
- Protein A/G magnetic beads or agarose beads.
- Wash buffers.
- Elution buffer.
- Proteinase K.
- Reagents for DNA purification.
- Primers for qPCR analysis of the IL-2 promoter region.

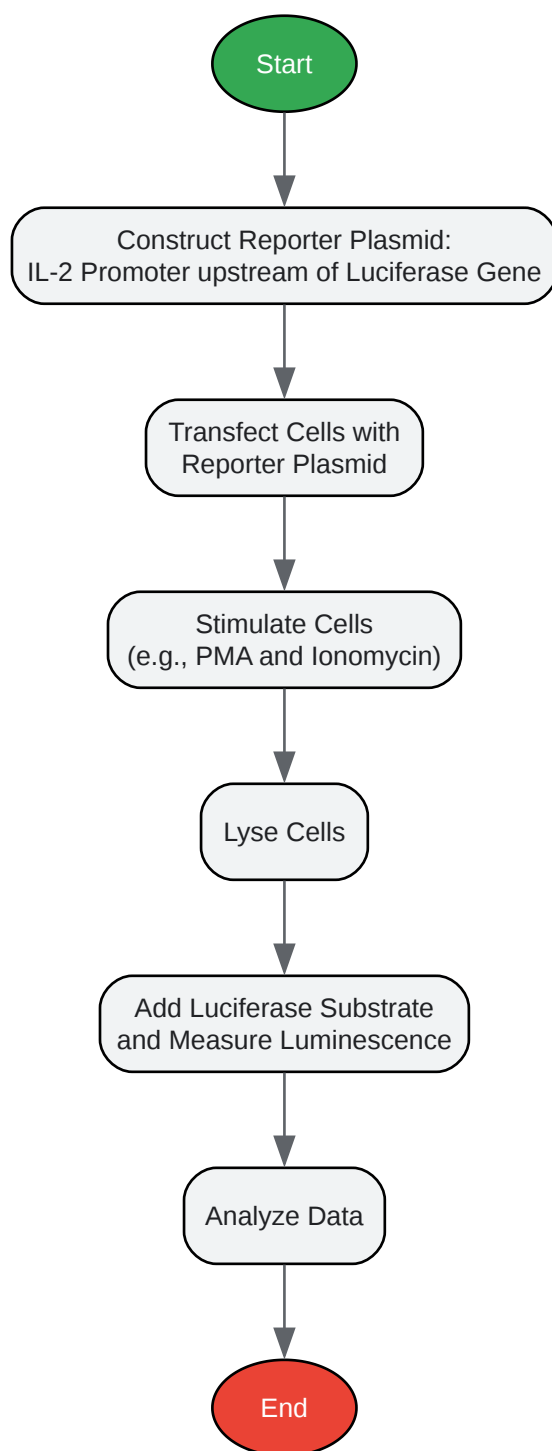
Procedure:

- Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[\[4\]](#)
- Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[\[4\]](#)
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.

- Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
- DNA Purification: Treat with RNase A and proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.
- Analysis: Quantify the amount of the IL-2 promoter DNA in the immunoprecipitated sample using quantitative PCR (qPCR) with primers flanking the putative binding site.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter region in response to specific stimuli.



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General workflow for a Luciferase Reporter Assay.

Materials:

- Reporter plasmid: A plasmid containing the **human IL-2** promoter sequence cloned upstream of a luciferase reporter gene (e.g., firefly luciferase).
- Control plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, used for normalization.
- Jurkat T-cells or other suitable cell line.
- Transfection reagent.
- Cell culture medium and supplements.
- Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin).
- Luciferase assay reagent kit.
- Luminometer.

Procedure:

- Cell Culture and Transfection: Culture Jurkat T-cells to the appropriate density. Co-transfect the cells with the IL-2 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection method (e.g., electroporation or lipid-based transfection).
- Cell Stimulation: After 24-48 hours, stimulate the transfected cells with agents that mimic T-cell activation, such as PMA (a PKC activator) and ionomycin (a calcium ionophore). Include an unstimulated control.
- Cell Lysis: After the desired stimulation period (e.g., 6-24 hours), wash the cells and lyse them using the lysis buffer provided in the luciferase assay kit.
- Luciferase Assay:
 - Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence using a luminometer.
 - Add the Renilla luciferase substrate to another portion of the lysate and measure the luminescence.

- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity of stimulated cells to that of unstimulated cells to determine the fold induction of promoter activity.

This guide provides a foundational understanding of the **human IL-2** gene's structure and the complex regulatory networks that control its expression. The detailed protocols offer a starting point for researchers to investigate this critical aspect of immunology further. A thorough comprehension of these mechanisms is essential for the development of novel therapeutic strategies targeting the IL-2 pathway for a range of immune-related disorders.

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